5,6-dichloro-3-iodo-1H-indazole
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Overview
Description
5,6-Dichloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of chlorine atoms at the 5th and 6th positions and an iodine atom at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-3-iodo-1H-indazole typically involves the iodination and chlorination of an indazole precursor. One common method starts with the preparation of 3-iodoindazole, which is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the selective substitution of chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Electrophilic Substitution: Reagents such as bromine or nitric acid are used under controlled conditions to introduce new substituents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological and chemical properties. These derivatives are often explored for their potential use in pharmaceuticals and agrochemicals .
Scientific Research Applications
5,6-Dichloro-3-iodo-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5,6-dichloro-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and iodine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-1H-indazole: Lacks the iodine atom at the 3rd position, which may affect its biological activity and chemical reactivity.
3-Iodo-1H-indazole: Lacks the chlorine atoms at the 5th and 6th positions, resulting in different electronic properties and reactivity.
5,6-Dichloro-3-bromo-1H-indazole: Similar structure but with a bromine atom instead of iodine, which can influence its reactivity and biological activity.
Uniqueness
5,6-Dichloro-3-iodo-1H-indazole is unique due to the specific combination of chlorine and iodine substituents, which confer distinct electronic and steric properties. These properties can enhance its binding affinity and selectivity towards biological targets, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
5,6-dichloro-3-iodo-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IN2/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVSNRUXCYESPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)I)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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